molecular formula C18H26Cl2N2S B6350748 1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1426142-91-7

1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B6350748
CAS No.: 1426142-91-7
M. Wt: 373.4 g/mol
InChI Key: XUOJRLOFSBDURD-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS 1426142-91-7) is a chemical compound offered with a high level of purity (95%) for research applications . This dihydrochloride salt has a molecular formula of C18H26Cl2N2S and a molecular weight of 373.38 g/mol . While the specific biological profile of this compound is under investigation, research into structurally related piperidine derivatives highlights their significant value in neuroscience, particularly as modulators of GABA (γ-aminobutyric acid) transporters . Inhibitors of GABA transporters, especially subtypes mGAT1 and mGAT4, are promising therapeutic targets for neuropathic pain and other disorders of the central nervous system associated with imbalances in inhibitory neurotransmission . Compounds with this core structure are investigated for their potential antinociceptive properties in models of neuropathic pain, such as those induced by chemotherapy agents like oxaliplatin and paclitaxel . Researchers utilize this chemical as a key intermediate or building block in the synthesis of novel bioactive molecules and for probing structure-activity relationships (SAR) in drug discovery projects . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S.2ClH/c1-15-9-12-21-18(15)13-19-17-7-10-20(11-8-17)14-16-5-3-2-4-6-16;;/h2-6,9,12,17,19H,7-8,10-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOJRLOFSBDURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Benzylpiperidin-4-amine

Benzylpiperidin-4-amine is prepared via hydrogenation of N-benzyl-4-piperidone using Raney nickel (Raney Ni) under 4 atm H₂ in methanol. Typical conditions:

  • Substrate : N-Benzyl-4-piperidone (1.0 equiv)

  • Catalyst : Raney Ni (10 wt%)

  • Solvent : Methanol

  • Temperature : 30°C

  • Time : 24 hours

  • Yield : 89%

Step 2: Reductive Amination with 3-Methylthiophene-2-carbaldehyde

The amine reacts with 3-methylthiophene-2-carbaldehyde in THF using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:

  • Molar Ratio : Amine : Aldehyde : NaBH₃CN = 1 : 1.2 : 1.5

  • Solvent : THF with 1% acetic acid

  • Temperature : 25°C

  • Time : 18 hours

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and concentration

  • Yield : 71%

Step 1: Preparation of (3-Methylthiophen-2-yl)methanamine

(3-Methylthiophen-2-yl)methanamine is synthesized via Gabriel synthesis:

  • Alkylation : 3-Methylthiophene-2-methanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection : Hydrazinolysis in ethanol (85°C, 6 hours).

  • Overall Yield : 63%

Step 2: Alkylation of N-Benzylpiperidine-4-one

The ketone is alkylated using (3-methylthiophen-2-yl)methanamine and formaldehyde in a Mannich-type reaction:

  • Conditions : EtOH, reflux, 12 hours

  • Yield : 58%

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt using HCl gas in anhydrous ether:

  • Solvent : Diethyl ether

  • HCl Addition : Slow bubbling until pH < 2

  • Precipitation : White crystalline solid

  • Recrystallization : Ethanol/ether (1:3)

  • Purity : 92% (HPLC)

  • Yield : 88%

Comparative Analysis of Synthetic Methods

ParameterReductive Amination (A)Alkylation (B)
Overall Yield 71%58%
Reaction Time 18 hours24 hours
Byproducts MinimalModerate
Scalability HighModerate
Cost $$$$$

Reductive amination outperforms alkylation in efficiency and scalability, though it requires stringent moisture control.

Optimization Strategies

Solvent Effects on Thiophene Incorporation

Polar aprotic solvents (DMF, THF) enhance thiophene reactivity by stabilizing transition states. In DMF, reductive amination yields improve to 76% vs. 71% in THF.

Catalytic Hydrogenation Alternatives

Replacing Raney Ni with Pd/C (5 wt%) in methanol achieves similar yields (87%) but reduces metal contamination risks.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reductive amination time to 4 hours with comparable yields (69%).

Industrial-Scale Considerations

  • Safety : Avoid LiAlH₄; NaBH₄/NaBH₃CN preferred for reduced flammability.

  • Cost Efficiency : Bulk sourcing of 3-methylthiophene-2-carbaldehyde lowers expenses by 30%.

  • Waste Management : Ethanol/water mixtures enable solvent recovery (>90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; thiophene derivatives for cross-coupling reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and benzyl groups.

    Reduction: Reduced forms of the piperidine ring or thiophene moiety.

    Substitution: Substituted benzyl or thiophene derivatives.

Scientific Research Applications

1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Physical State : Bulky hydrophobic groups (e.g., 4-tert-butylbenzyl in 2a) result in oils, while aromatic/heterocyclic substituents (e.g., thiophene, furan) form solids, especially as dihydrochloride salts .
  • Synthetic Yields : Reductive amination yields range from 68% to 82%, influenced by steric/electronic effects. Electron-rich amines (e.g., 4-methoxybenzylidene) show higher yields due to favorable imine formation .

Structure–Activity Relationship (SAR) Trends

  • Electron-Donating Groups : Methoxy or methyl substituents (e.g., entry 13, 3-methylthiophene) may enhance binding to hydrophobic pockets in enzymes, as seen in cholinesterase inhibitors .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., compound 27) could improve metabolic stability but reduce solubility .
  • Heterocyclic vs. Aromatic Substituents : Thiophene/furan groups () may offer better pharmacokinetic profiles than purely aromatic systems due to balanced lipophilicity and hydrogen-bonding capacity.

Biological Activity

1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C18H26Cl2N2S
  • CAS Number: 1426142-91-7
  • Structure: The compound features a piperidine ring substituted with a benzyl group and a thiophenyl moiety, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is hypothesized to enhance this activity due to its electron-rich nature, which can interact favorably with bacterial membranes .
  • Antiviral Properties
    • Some piperidine derivatives have demonstrated antiviral effects against viruses such as HIV and HSV. For instance, compounds structurally similar to 1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine have shown moderate protection against coxsackievirus B and herpes simplex virus .
  • Anti-inflammatory Effects
    • The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit nitric oxide production in macrophages, indicating a possible mechanism for reducing inflammation .

Antimicrobial Activity Study

A study focused on the synthesis and evaluation of various piperidine derivatives, including those with thiophene substitutions, revealed significant antimicrobial activity. The results showed that certain compounds inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
1-Benzyl-N-(thiophen)E. coli32 µg/mL
1-Benzyl-N-(thiophen)S. aureus16 µg/mL

Antiviral Activity Assessment

In vitro studies assessing antiviral activity demonstrated that compounds similar to 1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine exhibited protective effects against various viral infections. Specifically, benzyl derivatives showed moderate efficacy against coxsackievirus B, with IC50 values indicating effective concentrations for antiviral action .

CompoundVirus TypeIC50 (µM)
Benzyl derivativeCoxsackievirus B92
Fluorophenyl derivativeHerpes Simplex Virus54

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Interaction: The lipophilic nature of the thiophene ring enhances membrane permeability, allowing for better interaction with intracellular targets.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.

Q & A

Q. What methods validate the absence of off-target effects in functional screens?

  • Approaches :
  • Broad-Panel Binding Assays : Screen against 50+ receptors (e.g., CEREP panels).
  • CRISPR Knockout Models : Eliminate suspected off-target receptors and reassess activity .

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